molecular formula C13H17NO4S B2549081 Methyl 3-(piperidine-1-sulfonyl)benzoate CAS No. 415712-10-6

Methyl 3-(piperidine-1-sulfonyl)benzoate

Cat. No.: B2549081
CAS No.: 415712-10-6
M. Wt: 283.34
InChI Key: MZVFVRZACUFIER-UHFFFAOYSA-N
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Description

Methyl 3-(piperidine-1-sulfonyl)benzoate is an organic compound with the molecular formula C13H17NO4S It consists of a benzoate ester linked to a piperidine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(piperidine-1-sulfonyl)benzoate typically involves the sulfonylation of methyl 3-aminobenzoate with piperidine-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(piperidine-1-sulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl 3-(piperidine-1-sulfonyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(piperidine-1-sulfonyl)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, affecting their function. The piperidine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(piperidin-1-ylsulfonyl)benzoate
  • Methyl 3-(piperidine-1-sulfonyl)benzoate
  • Benzoic acid, 3-(1-piperidinylsulfonyl)-, methyl ester

Uniqueness

This compound is unique due to its specific combination of a benzoate ester and a piperidine sulfonyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

IUPAC Name

methyl 3-piperidin-1-ylsulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-18-13(15)11-6-5-7-12(10-11)19(16,17)14-8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVFVRZACUFIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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